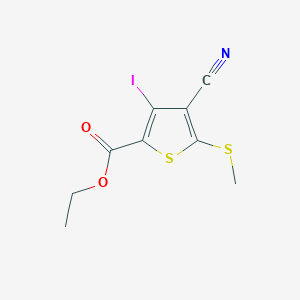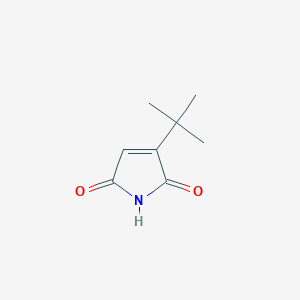
(1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid: is a synthetic organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of an allyloxycarbonyl group, an aminomethyl group, and a cyclohexane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring The allyloxycarbonyl group is introduced through a reaction with allyl chloroformate, while the aminomethyl group is added via a reductive amination process
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, is common in large-scale synthesis. These methods ensure high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer and inflammation.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by the presence of the allyloxycarbonyl and aminomethyl groups, which enhance binding affinity and specificity.
Comparación Con Compuestos Similares
trans-4-(Aminomethyl)cyclohexanecarboxylic acid: Known for its antifibrinolytic properties, this compound is used to inhibit plasmin-induced fibrinolysis.
trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid: Used in peptide synthesis, this compound features an Fmoc protecting group.
Uniqueness: (1r,4r)-4-((((Allyloxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid stands out due to its allyloxycarbonyl group, which provides unique reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H19NO4 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-[(prop-2-enoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-2-7-17-12(16)13-8-9-3-5-10(6-4-9)11(14)15/h2,9-10H,1,3-8H2,(H,13,16)(H,14,15) |
Clave InChI |
FXAUEVWOFQRGEV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCC1CCC(CC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B8679008.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)



![Hydroperoxide, 1-methyl-1-[6-(1-methylethyl)-2-naphthalenyl]ethyl](/img/structure/B8679028.png)

![1-[(2-Methylphenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B8679047.png)





